(2Z)-3-(4-chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
Description
The compound "(2Z)-3-(4-chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile" (CAS: 476669-73-5) is a nitrile-functionalized acrylonitrile derivative with a thiazole core. Its molecular formula is C₂₂H₁₉ClN₂S (molecular weight: 378.92 g/mol), and its structure features:
- A thiazole ring substituted at the 4-position with a 4-(2-methylpropyl)phenyl group.
- A 2Z-configuration around the acrylonitrile double bond, with a 4-chlorophenyl substituent at the 3-position.
- A cyano group at the terminal position of the acrylonitrile moiety .
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2S/c1-15(2)11-16-3-7-18(8-4-16)21-14-26-22(25-21)19(13-24)12-17-5-9-20(23)10-6-17/h3-10,12,14-15H,11H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAJBFHOAIWZEP-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-(4-chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a complex organic molecule belonging to the thiazole family. It exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H25ClN2OS, with a molecular weight of 401 g/mol. It contains a thiazole ring, which is known for its diverse biological activities. The structure includes a chlorophenyl group and an isobutylphenyl group, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN2OS |
| Molecular Weight | 401 g/mol |
| IUPAC Name | 3-[2-(4-chlorophenyl)imino-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-3-yl]propan-1-ol |
| InChI | InChI=1S/C22H25ClN2OS/c1-16(2)14-17-4-6-18(7-5-17)21-15-27-22(25(21)12-3-13-26)24-20-10-8-19(23)9-11-20/h4-11,15-16,26H,3,12-14H2,1-2H3 |
Synthesis
The synthesis typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 4-chlorobenzaldehyde with 4-isobutylbenzylamine to form an imine intermediate, followed by the addition of a thioamide to create the thiazole ring.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Anti-inflammatory Activity
In studies involving various thiazole derivatives, compounds similar to this one have shown significant anti-inflammatory effects. For instance, one study reported that related compounds exhibited maximum anti-inflammatory activity of 38.35% at a dose of 50 mg/kg .
Analgesic Properties
The compound has also been evaluated for analgesic properties. Similar thiazole derivatives demonstrated analgesic activity of approximately 37.36% at comparable dosages . This suggests potential use in pain management therapies.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The presence of both chlorophenyl and thiazole groups in this compound may enhance its effectiveness against various pathogens.
Case Studies and Research Findings
- Study on Thiazole Derivatives : A comprehensive analysis involving several thiazole compounds indicated that modifications in their chemical structure significantly influenced their biological activities. The study highlighted the importance of substituents like chlorophenyl and alkyl groups in enhancing anti-inflammatory and analgesic effects .
- Molecular Docking Studies : Computational studies have suggested that this compound could interact effectively with specific biological targets due to its structural features. These studies provide insights into its potential therapeutic applications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with appropriate amines and thioamides to form the thiazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Converts imine groups to amines.
- Substitution : Facilitates electrophilic and nucleophilic substitutions at aromatic rings.
Biological Activities
Research has indicated that this compound may possess significant biological activities:
- Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.
- Anticancer Activity : Preliminary bioassays have shown promise in inhibiting cancer cell proliferation, indicating its potential as a therapeutic agent .
Medicinal Chemistry
Due to its structural complexity, the compound is explored for:
- Therapeutic Applications : Investigated as a candidate for drug development targeting specific molecular pathways involved in diseases such as cancer and infections.
Material Science
The compound's unique properties can be utilized in developing new materials with enhanced functionalities, particularly in coatings or polymers where specific chemical reactivity is desired.
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Screening :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound belongs to a family of acrylonitrile-thiazole hybrids. Key analogs and their structural distinctions are summarized below:
Table 1: Structural Comparison of Thiazole-Based Acrylonitrile Derivatives
Key Observations :
- Electron Effects : The target compound’s 2-methylpropyl group is electron-donating , whereas Analog 1’s nitro group () is strongly electron-withdrawing , which may alter reactivity in cross-coupling reactions or binding interactions .
- Steric Bulk : The 2-methylpropyl group in the target compound introduces greater steric hindrance compared to smaller substituents like chloro (Analog 4) or methyl (Analog 4). This could impact molecular packing in crystallography (as seen in ) or solubility .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| Target | 378.92 | N/A | N/A | N/A |
| Analog 1 | 367.81 | 1.427 | 581.5 | -0.72 |
| Analog 4 | 267.75 | N/A | N/A | N/A |
Key Observations :
- Molecular Weight : The target compound’s higher molecular weight compared to Analog 1 and Analog 4 may reduce solubility in polar solvents.
- Acidity : Analog 1’s predicted pKa of -0.72 suggests strong acidity at the nitrile-adjacent position, likely due to the electron-withdrawing nitro group .
Q & A
Q. What are the key steps and optimized reaction conditions for synthesizing this compound?
Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in solvents like ethanol or acetonitrile .
- Prop-2-enenitrile assembly : Knoevenagel condensation between aldehyde intermediates and active methylene nitriles, catalyzed by piperidine or ammonium acetate .
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl-aryl bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands in DMF/H₂O .
Optimization Parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | 80–100 | Ethanol | – | 65–75 |
| Knoevenagel | 25–40 | Acetonitrile | Piperidine | 80–90 |
| Suzuki coupling | 90–110 | DMF/H₂O | Pd(PPh₃)₄ | 70–85 |
Note: Impurities from unreacted intermediates are minimized via column chromatography (silica gel, hexane/EtOAc) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons in aromatic (δ 6.8–8.2 ppm) and aliphatic regions (δ 1.2–2.5 ppm for 2-methylpropyl). The Z-configuration of the double bond is confirmed by coupling constants (J = 10–12 Hz) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., thiazole and chlorophenyl groups) .
Advanced Research Questions
Q. How can computational methods resolve electronic properties and structural ambiguities?
- Wavefunction Analysis (Multiwfn) :
-
Electrostatic Potential (ESP) Maps : Predict reactive sites (e.g., nitrile group: ESP ≈ −45 kcal/mol) .
-
Bond Order Analysis : Quantifies delocalization in the thiazole ring (C–S bond order ≈ 1.2) .
- Density Functional Theory (DFT) :
-
Optimizes geometry (B3LYP/6-31G*) and calculates frontier orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict reactivity .
Application Example : Conflicting NMR assignments for the prop-2-enenitrile moiety can be resolved by comparing experimental shifts with DFT-calculated values .
Q. What strategies address contradictions in bioactivity data across studies?
- Cross-Validation :
-
In vitro vs. In Silico : Compare experimental IC₅₀ values (e.g., kinase inhibition) with molecular docking scores (AutoDock Vina) to identify assay-specific artifacts .
-
Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293) and control for solvent effects (DMSO ≤0.1%) .
- Metabolite Profiling (LC-MS) : Detect degradation products (e.g., hydrolysis of nitrile to amide) that may skew bioactivity results .
Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ = 2 µM vs. 10 µM) were traced to variations in cell membrane permeability, validated via parallel artificial membrane permeability assays (PAMPA) .
Q. How can crystallographic software (SHELX/OLEX2) improve structural refinement?
- SHELXL Workflow :
-
TWIN/BASF Commands : Correct for twinning in crystals with low symmetry (e.g., monoclinic systems) .
-
HAREA Constraints : Refine disordered 2-methylpropyl groups using isotropic displacement parameters .
- OLEX2 Visualization :
-
ORTEP Diagrams : Highlight thermal ellipsoids to assess positional uncertainty (<0.02 Å for non-H atoms) .
Example : A poorly resolved thiazole ring (R-factor > 0.1) was refined using SHELXL’s SIMU/SADI restraints, reducing R-factor to 0.05 .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
